molecular formula C12H14N2OS B1668684 5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine CAS No. 493028-20-9

5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine

Cat. No. B1668684
M. Wt: 234.32 g/mol
InChI Key: QHRCVGXBBIRPTE-UHFFFAOYSA-N
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Description

The compound “5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and natural products .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. Attached to this ring would be an ethyl group at the 5-position, a phenyl ring at the 4-position, and an amine group also at the 2-position. The phenyl ring would have a methoxy group attached .


Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and the nitrogen atom can act as a base, accepting a proton to form a positively charged species .

Scientific Research Applications

  • Scientific Field : Electrochemical Science
  • Summary of the Application : This compound has been synthesized and investigated for its corrosion inhibition properties on aluminium in 1M HCl .
  • Methods of Application or Experimental Procedures : The corrosion inhibition property was studied using weight loss, potentiodynamic polarization, and surface study methods . Tafel polarization measurements revealed that the investigated inhibitor acts as a mixed-type . The inhibitor exhibited the best inhibition efficiency of 83.33% at 500 ppm concentration . Adsorption of the inhibitor on the aluminium surface in 1M HCl follows the Langmuir adsorption isotherm . Scanning electron microscopy (SEM) and dispersive X-ray spectroscopy (EDX) examinations were performed on inhibited and uninhibited aluminium samples to show the presence of the inhibitor on the aluminium surface .
  • Results or Outcomes : The inhibitor exhibited the best inhibition efficiency of 83.33% at 500 ppm concentration . Some kinetic and thermodynamic parameters were also calculated to explain the nature and mechanism of adsorption .

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. As a general rule, compounds containing an amine group can be irritants and should be handled with care .

Future Directions

Thiazole derivatives are a rich area of study in medicinal chemistry, and new compounds are continually being synthesized and tested for biological activity. Future research could involve synthesizing this compound and testing it for activity against various biological targets .

properties

IUPAC Name

5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-3-10-11(14-12(13)16-10)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRCVGXBBIRPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356681
Record name 5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine

CAS RN

493028-20-9
Record name 5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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